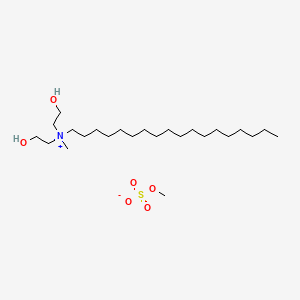
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C24H53NO6S and a molecular weight of 483.74572 . It is commonly used in various industrial and scientific applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate typically involves the reaction of octadecylamine with ethylene oxide and methyl sulfate. The reaction conditions include controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic chemical reactions but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Scientific Research Applications
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property makes it useful in various applications, from cell lysis in biological research to emulsification in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): Similar in structure and function but with a shorter alkyl chain.
Tetradecyltrimethylammonium bromide (TTAB): Also a quaternary ammonium compound with surfactant properties.
Uniqueness
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate is unique due to its specific combination of a long alkyl chain and two hydroxyethyl groups, which provide distinct surfactant properties and make it suitable for a wide range of applications .
Properties
CAS No. |
74160-02-4 |
|---|---|
Molecular Formula |
C24H53NO6S |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-octadecylazanium;methyl sulfate |
InChI |
InChI=1S/C23H50NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h25-26H,3-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
FSTLLJSAVWEKRD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


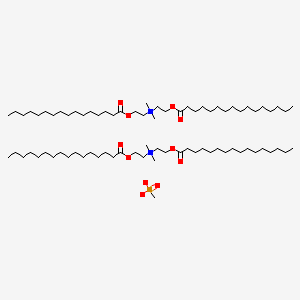
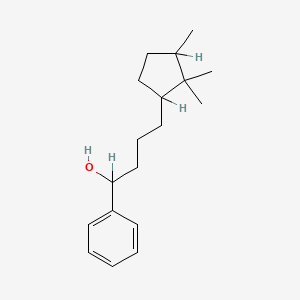

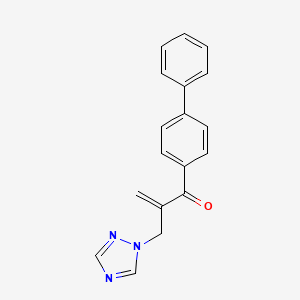

![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
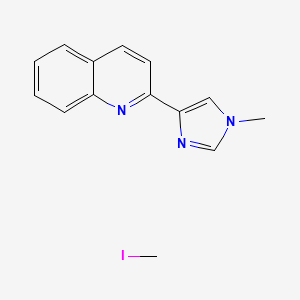

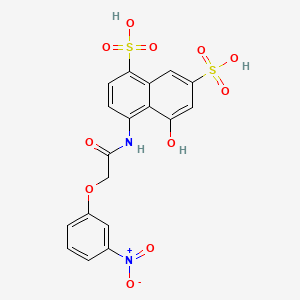

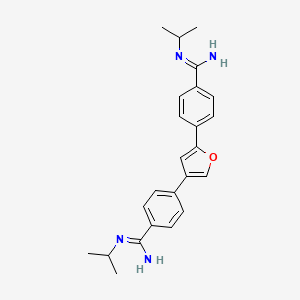

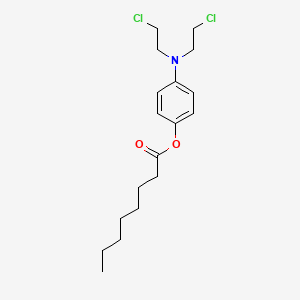
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
